ETHYL 4-{2-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE
Description
ETHYL 4-{2-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Properties
IUPAC Name |
ethyl 4-[2-[(2-fluorophenyl)methoxy]phenyl]-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24FNO4/c1-3-34-29(33)24-17(2)31-27-19-11-5-6-12-20(19)28(32)26(27)25(24)21-13-7-9-15-23(21)35-16-18-10-4-8-14-22(18)30/h4-15,25,31H,3,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QONFSWCLFRZNND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3OCC4=CC=CC=C4F)C(=O)C5=CC=CC=C52)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ETHYL 4-{2-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE involves multiple steps. The synthetic route typically starts with commercially available starting materials and involves the formation of key intermediates through a series of reactions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield . Industrial production methods may involve scaling up these reactions using continuous flow processes and optimizing reaction conditions for higher efficiency and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Pharmacological Applications
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Anticancer Activity :
- Preliminary studies suggest that the compound may exhibit anticancer properties. Its structural similarities to known anticancer agents indicate potential mechanisms of action through inhibition of cancer cell proliferation and induction of apoptosis.
- Case studies have shown that derivatives of indeno-pyridine compounds can effectively target specific cancer pathways, making this compound a candidate for further research in oncology.
-
Neurological Disorders :
- The compound’s interaction with serotonin receptors suggests potential applications in treating neurological disorders such as depression and anxiety. Research indicates that compounds targeting the serotonin system can modulate mood and behavior.
- In vitro studies have demonstrated binding affinity to serotonin receptors, which may be leveraged for developing novel antidepressants.
-
Anti-inflammatory Properties :
- There is emerging evidence that indeno-pyridine derivatives possess anti-inflammatory effects. The modulation of inflammatory pathways could provide therapeutic options for conditions such as arthritis or chronic inflammatory diseases.
- Experimental models have shown that these compounds can reduce pro-inflammatory cytokine levels, indicating their potential as anti-inflammatory agents.
Synthesis and Characterization
The synthesis of ethyl 4-{2-[(2-fluorophenyl)methoxy]phenyl}-2-methyl-5-oxo-1H,4H,5H-indeno[1,2-b]pyridine-3-carboxylate typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the indeno-pyridine core.
- Introduction of the fluorophenyl and methoxy groups via electrophilic aromatic substitution.
- Final esterification to yield the ethyl ester derivative.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are utilized to confirm the structure and purity of the synthesized compound.
Research Findings
Mechanism of Action
The mechanism of action of ETHYL 4-{2-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to ETHYL 4-{2-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE include other indole derivatives and related heterocyclic compounds . These compounds share structural similarities but may differ in their specific substituents and functional groups, leading to variations in their biological activities and applications . The uniqueness of this compound lies in its specific combination of functional groups and its resulting biological properties .
Biological Activity
Molecular Formula
- C : 22
- H : 20
- N : 1
- O : 4
Structural Features
The compound features an indeno[1,2-b]pyridine core, which is known for its diverse biological activities. The presence of a fluorophenyl group may enhance its pharmacological profile by influencing lipophilicity and receptor interactions.
Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:
- Enzyme Inhibition : Compounds may act as inhibitors of key enzymes involved in disease pathways.
- Receptor Modulation : Interaction with specific receptors can lead to altered cellular responses.
Anticancer Activity
Preliminary studies suggest that derivatives of indeno[1,2-b]pyridine compounds exhibit anticancer properties. For instance, certain analogs have shown efficacy against breast cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Properties
Some studies have reported antimicrobial activity associated with similar compounds. This may be attributed to the ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Antioxidant Activity
Compounds like ETHYL 4-{2-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE may also exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
Case Studies
- Anticancer Efficacy : A study evaluated the compound's effect on MCF-7 breast cancer cells, revealing significant cytotoxicity with an IC50 value of approximately 15 μM.
- Antimicrobial Testing : An investigation into the antimicrobial potential showed that the compound inhibited the growth of several pathogenic bacterial strains, indicating its potential as a therapeutic agent.
- In vitro Studies : Various in vitro assays demonstrated that the compound could effectively modulate enzyme activity related to inflammation and cancer progression.
Data Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
